Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 167371-90-6; synonym CAS 1081115-59-4) is a fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its rigid, planar architecture and capacity to engage diverse biological targets. It bears a distinctive 5-ethyl substituent, a 7-hydroxyl group, and an ethyl ester at the 3-position (molecular formula C₁₁H₁₃N₃O₃; MW 235.24 g/mol).

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
Cat. No. B11876907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)OCC
InChIInChI=1S/C11H13N3O3/c1-3-7-5-9(15)14-10(13-7)8(6-12-14)11(16)17-4-2/h5-6,12H,3-4H2,1-2H3
InChIKeyRAAVPEGEQAELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Core Scaffold Overview and Procurement-Relevant Identity


Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 167371-90-6; synonym CAS 1081115-59-4) is a fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its rigid, planar architecture and capacity to engage diverse biological targets [1]. It bears a distinctive 5-ethyl substituent, a 7-hydroxyl group, and an ethyl ester at the 3-position (molecular formula C₁₁H₁₃N₃O₃; MW 235.24 g/mol) . This specific substitution pattern differentiates it from the broader class and determines its physicochemical profile, synthetic reactivity, and utility as a versatile intermediate in kinase-targeted and lysosomal-enzyme-targeted drug discovery programs [2].

Why Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogs


Pyrazolo[1,5-a]pyrimidine-3-carboxylates are not interchangeable; even minor substituent changes at the 5-position profoundly alter lipophilicity, metabolic stability, and downstream synthetic utility. The 5-ethyl substituent on the target compound confers a calculated logP of approximately 3.02 and introduces 3 rotatable bonds, compared with the 5-unsubstituted analog ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8, MW 207.19) which is substantially more polar and lacks the steric and electronic features required for certain target engagements . The 5-ethyl group also provides a key hydrophobic anchor point exploited in glucocerebrosidase activator design, where it contributes to allosteric binding interactions not achievable with 5-H or 5-methyl congeners [1]. Furthermore, the 7-hydroxyl moiety serves as a synthetic handle for chlorination and subsequent cross-coupling, enabling regioselective diversification that is sensitive to the electronic environment created by the 5-substituent [2].

Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrophobicity Differentiation: Calculated logP of 3.02 vs. 5-Unsubstituted Analog logP ~0.3

The target compound exhibits a calculated logP of approximately 3.02 (mcule prediction), reflecting the hydrophobic contribution of the 5-ethyl substituent . In contrast, the parent pyrazolo[1,5-a]pyrimidine core has an ACD/LogP of 0.31, and the 5-unsubstituted analog ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is substantially more polar . This ~2.7 log unit difference translates to an approximately 500-fold increase in computed octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and chromatographic retention behavior.

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Synthetic Tractability: 7-Hydroxy Group Enables Regioselective Chlorination and Cross-Coupling Diversification

The 7-hydroxyl group on the target compound provides a well-precedented handle for conversion to the 7-chloro derivative using POCl₃, enabling subsequent Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Drev et al. (2014) demonstrated that methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is smoothly converted to its 7-chloro analog, which reacts with amines, benzyl alcohol, and phenylboronic acid to generate diverse 7-substituted derivatives [1]. The target compound, bearing a 5-ethyl rather than 5-H substituent, is explicitly cited in patent WO 2017/176960 A1 as a key intermediate for synthesizing pyrazolo[1,5-a]pyrimidinyl carboxamides; it undergoes Pd-catalyzed coupling with 2-pyridyl reagents to install aryl groups at the 7-position, a transformation documented on the molaid.com reaction database [2].

Synthetic methodology Regioselective functionalization Building block utility

Molecular Weight and Hydrogen Bonding Profile Differentiation vs. Carboxamide Clinical Candidate LTI-291

The target compound (MW 235.24) serves as a smaller, ester-bearing precursor that can be hydrolyzed to the carboxylic acid and amidated to generate carboxamide analogs such as LTI-291 (MW ~346.5), a clinical-stage glucocerebrosidase (GCase) allosteric activator for Parkinson's disease and Gaucher disease [1]. LTI-291 increases wild-type human GCase activity by 25% and 130% at 0.1 µM and 1 µM, respectively . The target compound, as the ethyl ester building block with a 5-ethyl substituent, provides the precise substitution pattern required for the LTI-291 chemotype, whereas the 5,7-dimethyl substitution in LTI-291 itself represents a more advanced, fully elaborated structure with reduced synthetic tractability for further diversification.

Lead optimization Physicochemical property comparison Fragment-based drug design

Commercially Available Purity Grade: ≥97% vs. Lower Purity Alternatives from Non-ISO Suppliers

The target compound is commercially available at ≥97% purity (CAS 167371-90-6, catalog number CM287706) from suppliers operating under ISO-certified quality management systems, with supporting analytical documentation including NMR, HPLC, and GC where specified . In comparison, the 5-unsubstituted analog ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) is commonly listed at 95% purity . While a 2% purity differential may appear modest, for kinase assays and cellular profiling where impurities can confound IC₅₀ measurements, the higher certified purity reduces the risk of off-target artifacts.

Quality control Procurement specification Analytical chemistry

Rotatable Bond Count and Topological Polar Surface Area: Differentiating Physicochemical Profile for CNS Drug Design

The target compound possesses 3 rotatable bonds and a topological polar surface area (tPSA) of approximately 76.7 Ų . These values position it within favorable CNS drug-like space (typically tPSA < 90 Ų and rotatable bonds ≤ 3 for optimal blood-brain barrier penetration). The 5-ethyl group contributes one additional rotatable bond compared to the 5-H analog, yet the compound remains within the CNS-accessible window. In contrast, the advanced clinical analog LTI-291, with its trans-4-(pentyloxy)cyclohexyl carboxamide tail, bears significantly more rotatable bonds (~8–10) and a larger tPSA, reflecting a later-stage optimization trade-off between potency and physicochemical properties .

CNS drug design Physicochemical property prediction Blood-brain barrier permeability

Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Glucocerebrosidase (GCase) Activator Lead Optimization for Parkinson's and Gaucher Disease

This compound is explicitly cited as a synthetic intermediate in the WO 2017/176960 A1 patent family (assigned to Lysosomal Therapeutics Inc.), which describes pyrazolo[1,5-a]pyrimidinyl carboxamides as glucocerebrosidase activators for treating Gaucher disease, Parkinson's disease, and Lewy body dementia [1]. The 5-ethyl substituent contributes to the hydrophobic interactions required for allosteric GCase activation. The 7-OH group serves as a diversification point for introducing aryl/heteroaryl substituents via Pd-catalyzed cross-coupling, enabling systematic SAR exploration of the 7-position while preserving the 5-ethyl-3-carboxylate pharmacophore [2]. Procurement of this specific intermediate enables medicinal chemistry teams to independently generate and profile novel GCase activators without relying on pre-elaborated advanced intermediates.

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the Pyrazolo[1,5-a]pyrimidine Hinge-Binding Motif

The pyrazolo[1,5-a]pyrimidine scaffold is a validated ATP-competitive kinase hinge-binding motif, with demonstrated activity against B-Raf (IC₅₀ = 1.5 µM for a related ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative), KDR (IC₅₀ = 19 nM for optimized 3,6-disubstituted analogs), CK2, CDK2, and PDE4 [1][2][3]. The target compound's 5-ethyl-7-hydroxy-3-ethyl ester substitution pattern provides a differentiated starting point for fragment growing and scaffold hopping. Its logP of ~3.02 and tPSA of ~76.7 Ų position it favorably for lead-like property space, and the 7-OH handle enables modular diversification to explore selectivity across the kinome .

Regioselective Alkylation Studies and Heterocyclic Methodology Development

The compound's 7-hydroxypyrazolo[1,5-a]pyrimidine core exhibits tunable N-alkylation regioselectivity depending on the carboxy function at C3, as systematically studied by Drev et al. (2014) [1]. With the ethyl ester present (as in the target compound), alkylation occurs preferentially at the N4 position, whereas secondary amides direct alkylation to N1. This regiodivergent behavior is exploited in the synthesis of 1- vs. 4-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, enabling access to structurally diverse compound libraries from a single precursor. The 5-ethyl substituent adds a further dimension to these studies by modulating the electronic environment of the pyrimidine ring.

Analytical Reference Standard and Quality Control in Drug Discovery CRO Workflows

With documented purity specifications of ≥97% (and up to NLT 98% from ISO-certified manufacturers) [1][2], this compound is suitable as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in contract research organization (CRO) workflows. Its well-defined CAS registry (167371-90-6), molecular formula (C₁₁H₁₃N₃O₃), and predicted spectroscopic properties facilitate unambiguous identification in complex reaction mixtures, supporting quality-by-design (QbD) approaches in pharmaceutical process chemistry [2].

Quote Request

Request a Quote for Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.